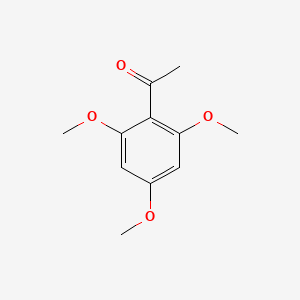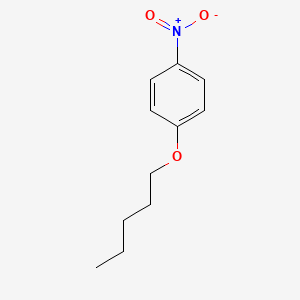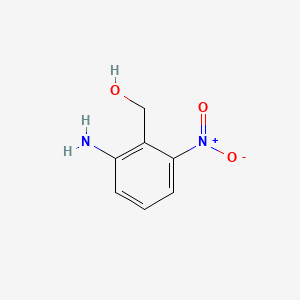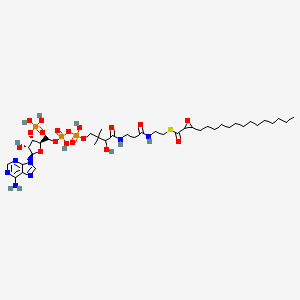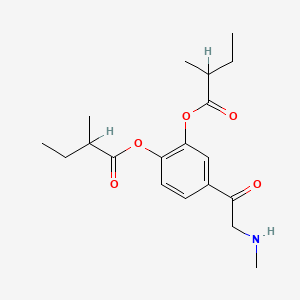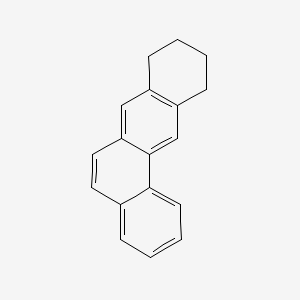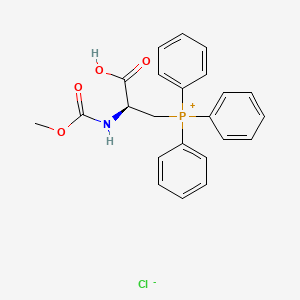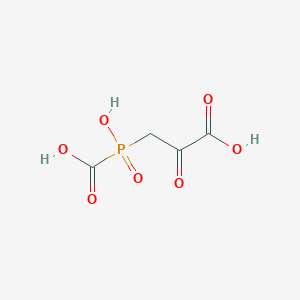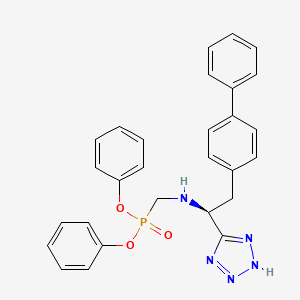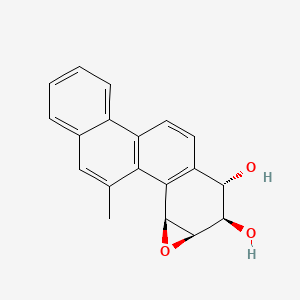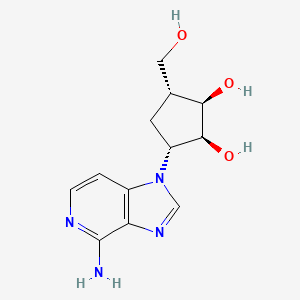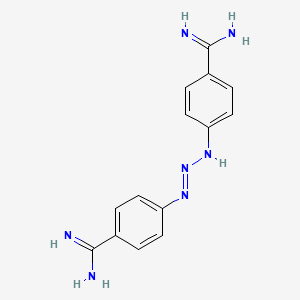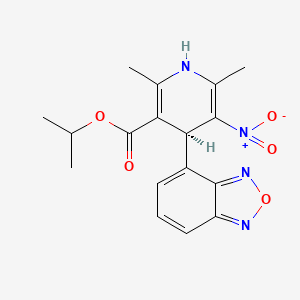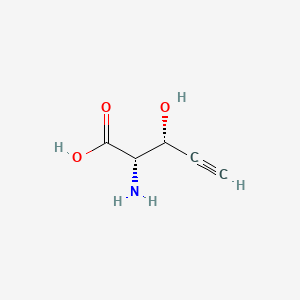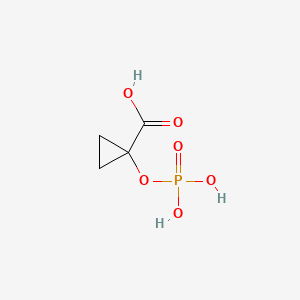
1-羟基环丙烷羧酸磷酸盐
描述
1-Hydroxycyclopropanecarboxylic acid phosphate, a compound synthesized from diethyl succinate through acyloin condensation followed by ring contraction and phosphorylation, exhibits a unique place in biochemistry due to its potent inhibitory action on enzymes metabolizing phosphoenolpyruvate (O'Leary et al., 1981). Its study not only provides insights into enzyme regulation mechanisms but also opens avenues for exploring new biochemical pathways and potential therapeutic applications.
Synthesis Analysis
The synthesis of 1-hydroxycyclopropanecarboxylic acid phosphate involves a sophisticated process that starts with diethyl succinate. Through acyloin condensation, followed by ring contraction and phosphorylation, the final compound is produced. This synthesis pathway highlights the compound's role as a competitive inhibitor of enzymes utilizing phosphoenolpyruvate, showcasing its efficacy in comparison to other phosphoenolpyruvate analogs due to its geometric and electronic structure similarities (O'Leary et al., 1981).
Molecular Structure Analysis
The molecular structure of 1-hydroxycyclopropanecarboxylic acid phosphate is crucial for its inhibitory action. The similarity in geometric and electronic structure between this compound and phosphoenolpyruvate underpins its potency as an inhibitor. Structural analyses, such as X-ray diffraction studies on metal ion interactions with vitamins, have provided models that serve as analogues for understanding the interaction mechanisms between the compound and target enzymes, suggesting a profound impact on the substrate binding and enzyme inhibition process (Aoki et al., 1991).
Chemical Reactions and Properties
1-Hydroxycyclopropanecarboxylic acid phosphate participates in significant biochemical pathways, acting as a potent inhibitor of several key enzymes. It exhibits competitive inhibition towards enzymes like pyruvate kinase and enolase, crucial for glycolysis and energy production pathways. The detailed mechanism, involving the inhibition of phosphoenolpyruvate-utilizing enzymes, emphasizes its chemical reactivity and interaction with biological molecules, influencing various metabolic processes (O'Leary et al., 1981).
Physical Properties Analysis
While specific studies directly detailing the physical properties of 1-hydroxycyclopropanecarboxylic acid phosphate were not identified in the search, general principles indicate that the compound's solubility, melting point, and stability are critical for its biological activity. These properties likely influence its efficacy as an enzyme inhibitor and its behavior in biological systems.
Chemical Properties Analysis
The chemical properties of 1-hydroxycyclopropanecarboxylic acid phosphate, such as its reactivity with phosphoenolpyruvate-utilizing enzymes, define its role in biochemical pathways. Its inhibitory action is attributed to its competitive binding, which is a function of its chemical structure closely mimicking phosphoenolpyruvate. This specificity underscores the compound's potential in regulating plant growth and metabolism, given ethylene's pivotal role in these processes (O'Leary et al., 1981).
科学研究应用
合成和在耐火涂料中的应用
1-羟基环丙烷羧酸磷酸盐作为磷酸盐混合物的一部分,被用于合成一种新型含磷聚合物。该聚合物与 PEG200 结合,在耐火涂料中显示出前景,为胶合板上的火焰提供有效的保护。王、黄、胡(2013 年)在《有机涂料进展》中的一项研究突出了该应用在增强消防安全措施方面的意义(Wang, Huang, & Hu, 2013)。
生物医学应用:用于医疗植入物的羟基磷灰石纳米粒子
在另一项重要应用中,报道了合成含有磷酸钙的羟基磷灰石 (HAp) 纳米粒子。这些纳米粒子对于生物医学用途(如骨组织工程和牙科植入物涂层)至关重要。Geuli 等人(2016 年)在《先进功能材料》中讨论了使用 HAp 纳米粒子对医疗植入物进行电化学涂层,强调了其在医疗领域体内应用的潜力(Geuli, Metoki, Eliaz, & Mandler, 2016)。
靶向癌症治疗的发展
值得注意的是,已经探索了用于靶向癌症治疗的磷酸盐前药的合成和生物学评估。Zhao 等人(2012 年)在《药物化学杂志》中详细介绍了与抗体偶联的磷酸盐前药的开发,提供了抗原选择性细胞毒活性和抗肿瘤活性的潜力。这代表了靶向化疗的一种创新方法(Zhao 等人,2012 年)。
农业进步:增强植物对胁迫的耐受性
应用产生 1-氨基环丙烷-1-羧酸脱氨酶的细菌(降解乙烯的前体分子)已显示出增强植物对胁迫的耐受性的前景。Tiwari 等人(2018 年)在《科学报告》中展示了在 Panicum maximum 中使用这些细菌来减轻干旱和盐胁迫,表明在生物乙醇生产和农业进步方面具有显着潜力(Tiwari, Duraivadivel, Sharma, & P., 2018)。
膦酸:用途广泛
此外,已经广泛综述了与磷酸盐具有结构相似性的膦酸的广泛应用。Sevrain 等人(2017 年)在《有机化学贝ilstein 杂志》中讨论了其在药物开发、材料科学和分析化学等不同领域的应用,展示了其在各个科学学科中的多功能性和重要性(Sevrain, Berchel, Couthon, & Jaffrès, 2017)。
属性
IUPAC Name |
1-phosphonooxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O6P/c5-3(6)4(1-2-4)10-11(7,8)9/h1-2H2,(H,5,6)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOWVYOKVTMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999837 | |
| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxycyclopropanecarboxylic acid phosphate | |
CAS RN |
78544-76-0 | |
| Record name | 1-Hydroxycyclopropanecarboxylic acid phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078544760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Phosphonooxy)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



